2-(3-Methoxypiperidin-1-yl)benzoic acid
Description
2-(3-Methoxypiperidin-1-yl)benzoic acid is a benzoic acid derivative featuring a 3-methoxypiperidine substituent at the 2-position of the aromatic ring. The piperidine moiety introduces a heterocyclic amine structure, while the methoxy group enhances steric and electronic modulation. This compound is of interest in medicinal chemistry due to the prevalence of piperidine scaffolds in bioactive molecules, particularly in receptor-targeted therapies (e.g., G protein-coupled receptors or enzyme inhibitors) .
Properties
CAS No. |
1976877-41-4 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(3-methoxypiperidin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H17NO3/c1-17-10-5-4-8-14(9-10)12-7-3-2-6-11(12)13(15)16/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,16) |
InChI Key |
ULBNRQXEIVRUJZ-UHFFFAOYSA-N |
SMILES |
COC1CCCN(C1)C2=CC=CC=C2C(=O)O |
Canonical SMILES |
COC1CCCN(C1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
The methoxy-piperidine substituent significantly influences the compound’s physicochemical behavior. Key comparisons include:
*Predicted using fragment-based methods.
- Lipophilicity: The methoxy group on the piperidine ring likely reduces logP compared to non-polar substituents (e.g., chlorophenoxy in ), enhancing aqueous solubility relative to 2-(4-methoxybenzoyl)benzoic acid .
- Extraction Efficiency: Benzoic acid derivatives with electron-withdrawing or bulky groups (e.g., phenoxy, benzoyl) exhibit slower extraction rates in emulsion liquid membranes due to lower distribution coefficients . The piperidine-methoxy group may improve diffusivity compared to acetic acid derivatives but lag behind unsubstituted benzoic acid.
Structural and Functional Group Impact
- Piperidine vs. Benzoyl/Phenoxy Groups: The piperidine ring introduces a basic nitrogen, enabling salt formation and pH-dependent solubility, unlike neutral benzoyl or phenoxy groups in . This could enhance bioavailability in physiological environments.
- Methoxy Positioning: The 3-methoxy on piperidine (vs.
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